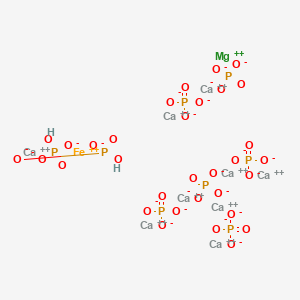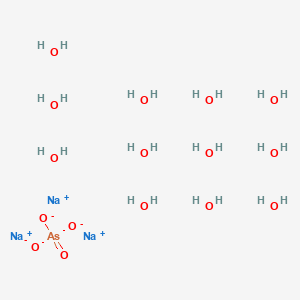
1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI), commonly known as CTCO, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. CTCO has been synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
Mecanismo De Acción
The mechanism of action of CTCO is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can then participate in a variety of reactions, including cross-coupling reactions and C-H activation reactions.
Biochemical and Physiological Effects
CTCO has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and has low acute toxicity in rats. Further studies are needed to fully understand the biochemical and physiological effects of CTCO.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CTCO is its ability to form stable complexes with various metal ions, making it a useful ligand in metal-catalyzed reactions. However, the synthesis of CTCO can be challenging, and the yield of the synthesis method can vary depending on the reaction conditions.
Direcciones Futuras
There are several potential future directions for research on CTCO. One possible direction is the development of new synthesis methods that can improve the yield of CTCO synthesis. Another potential direction is the study of the biochemical and physiological effects of CTCO, which could lead to new applications in medicine and biotechnology. Additionally, the use of CTCO as a ligand in metal-catalyzed reactions could be further explored, with the aim of developing new and more efficient reactions.
Métodos De Síntesis
CTCO can be synthesized using a variety of methods, including the reaction of cycloheptatriene with cyanogen bromide and isopropylamine, as well as the reaction of 1,3-cycloheptadiene with cyanogen bromide and isopropylamine. The yield of the synthesis method varies depending on the reaction conditions, but it is typically in the range of 30-60%.
Aplicaciones Científicas De Investigación
CTCO has been extensively studied for its potential applications in scientific research. One of the most promising applications of CTCO is as a ligand in metal-catalyzed reactions. CTCO has been shown to form stable complexes with various metal ions, including palladium, copper, and nickel. These complexes have been used in a variety of reactions, including cross-coupling reactions and C-H activation reactions.
Propiedades
Número CAS |
13785-56-3 |
|---|---|
Nombre del producto |
1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI) |
Fórmula molecular |
C11H11NO |
Peso molecular |
173.215 |
Nombre IUPAC |
7-oxo-3-propan-2-ylcyclohepta-1,3,5-triene-1-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-8(2)9-4-3-5-11(13)10(6-9)7-12/h3-6,8H,1-2H3 |
Clave InChI |
JJMJEDFNWHIKRH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC(=O)C(=C1)C#N |
Sinónimos |
1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B577103.png)







